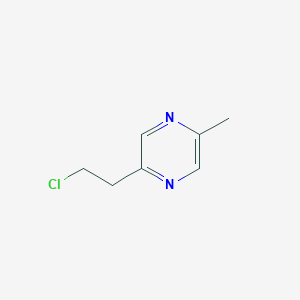

2-(2-Chloroethyl)-5-methyl-pyrazine

Description

2-(2-Chloroethyl)-5-methyl-pyrazine is a pyrazine derivative characterized by a chloroethyl (-CH2CH2Cl) substituent at position 2 and a methyl (-CH3) group at position 5 of the pyrazine ring. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their roles in pharmaceuticals, agrochemicals, and flavor chemistry .

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

2-(2-chloroethyl)-5-methylpyrazine |

InChI |

InChI=1S/C7H9ClN2/c1-6-4-10-7(2-3-8)5-9-6/h4-5H,2-3H2,1H3 |

InChI Key |

GARPOORPEJDNLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-methyl-pyrazine typically involves the reaction of 2-chloroethylamine with 5-methylpyrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(2-Chloroethyl)-5-methyl-pyrazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-methyl-pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: 2-Ethyl-5-methyl-pyrazine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethyl)-5-methyl-pyrazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-methyl-pyrazine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular processes and leading to its observed biological activity.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs and their substituents:

Key Observations :

Physicochemical Properties

While direct data for 2-(2-Chloroethyl)-5-methyl-pyrazine is unavailable, analogs provide insights:

| Property | 2-(2-Chloroethyl)-5-methyl-pyrazine (Inferred) | 2-Chloro-5-(trifluoromethyl)pyrazine | 2-(2-Furyl)-5-methylpyrazine |

|---|---|---|---|

| Molecular Weight | ~172.6 g/mol | 197.56 g/mol | 160.17 g/mol |

| Log P (Octanol/Water) | ~1.5–2.0 (moderate lipophilicity) | 2.8 | 1.2 |

| Solubility | Low in water, soluble in organic solvents | Low aqueous solubility | Moderately polar solvents |

| Alkylating Activity | High (due to chloroethyl group) | Moderate (electron-withdrawing CF3) | Low |

Notes:

Example :

Biological Activity

2-(2-Chloroethyl)-5-methyl-pyrazine is a synthetic compound characterized by a pyrazine ring with a chloroethyl and a methyl substituent. Its unique structure suggests potential biological activities, particularly in pharmacology and agrochemistry. This article explores the biological activity of this compound, focusing on its interactions with adenosine receptors, antimicrobial properties, and potential applications in drug development.

- Molecular Formula : C7H8ClN

- Molecular Weight : 155.6 g/mol

- Structure : The compound features a pyrazine ring substituted at the 2-position with a chloroethyl group and at the 5-position with a methyl group.

Interaction with Adenosine Receptors

Research indicates that 2-(2-Chloroethyl)-5-methyl-pyrazine can modulate adenosine receptors, specifically the A1 and A2A subtypes. These receptors play crucial roles in various physiological processes, including inflammation and cancer progression. The modulation of these receptors may lead to therapeutic effects in conditions such as:

- Inflammation : By inhibiting pro-inflammatory pathways.

- Cancer : Potentially affecting tumor growth and metastasis through receptor signaling pathways.

Further studies are required to elucidate specific mechanisms of action and possible side effects associated with receptor modulation.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Pyrazine derivatives are known for their broad-spectrum antimicrobial properties. In vitro studies have highlighted the following:

- Antimycobacterial Activity : Similar compounds have been tested against Mycobacterium tuberculosis, showing significant inhibition at micromolar concentrations.

- Comparison Table of Antimicrobial Activity :

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(2-Chloroethyl)-5-methyl-pyrazine | TBD | TBD |

| 5-Alkylamino-N-phenylpyrazine-2-carboxamides | 0.78-3.91 | M. tuberculosis |

| 4-Bromo-1-(2-chloroethyl)pyrazole | TBD | Various bacterial strains |

The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can significantly influence antimicrobial potency .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazine derivatives, including 2-(2-Chloroethyl)-5-methyl-pyrazine:

-

Study on Adenosine Receptor Modulation :

- Researchers investigated the effects of various pyrazine derivatives on adenosine receptor activity in vitro.

- Results indicated that certain derivatives could enhance or inhibit receptor activity, suggesting potential therapeutic applications in treating inflammatory diseases and cancer.

- Antimycobacterial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.